Methane, trifluoro(fluoromethoxy)-

Description

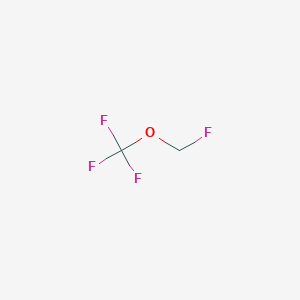

Structure

2D Structure

3D Structure

Properties

CAS No. |

2261-01-0 |

|---|---|

Molecular Formula |

C2H2F4O |

Molecular Weight |

118.03 g/mol |

IUPAC Name |

trifluoro(fluoromethoxy)methane |

InChI |

InChI=1S/C2H2F4O/c3-1-7-2(4,5)6/h1H2 |

InChI Key |

LCWWNOJPOGPGQK-UHFFFAOYSA-N |

Canonical SMILES |

C(OC(F)(F)F)F |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Studies of Methane, Trifluoro Fluoromethoxy

Reactivity Profiles in Diverse Chemical Environments

Hydrofluoroethers are generally characterized by their chemical inertness and high thermal stability, properties conferred by the strong carbon-fluorine bonds and the electron-withdrawing effects of the fluorine atoms. wikipedia.orgyujichemtech.com

Reactions with Nucleophilic Reagents and Pathways

Due to the high electronegativity of fluorine atoms, the carbon atoms in Methane (B114726), trifluoro(fluoromethoxy)- are electron-deficient. However, the compound is generally resistant to nucleophilic attack. The strong C-F bonds are difficult to break, and the molecule lacks a good leaving group. rsc.org

Electrophilic Activation and Transformation Mechanisms

The presence of lone pairs of electrons on the oxygen atom suggests that Methane, trifluoro(fluoromethoxy)- could potentially act as a Lewis base and react with strong electrophiles. However, the electron-withdrawing effect of the fluorinated alkyl groups significantly reduces the basicity of the ether oxygen.

Specific studies on the electrophilic activation of Methane, trifluoro(fluoromethoxy)- are scarce. By analogy with other hydrofluoroethers, it is expected to be resistant to attack by common electrophiles such as mineral acids. Reaction would likely require extremely powerful electrophiles. For instance, other hydrofluoroethers have been shown to react with antimony pentafluoride (SbF5), a very strong Lewis acid, which can generate an oxonium cation and facilitate further reactions. rsc.org

Radical Reactions and Their Propagation Pathways

The most significant reaction pathway for Methane, trifluoro(fluoromethoxy)- in the atmosphere is through radical-initiated oxidation, primarily by hydroxyl (•OH) radicals. sci-hub.se The reaction with chlorine atoms (•Cl) is also relevant for understanding its atmospheric fate.

Theoretical studies have elucidated the mechanism of hydrogen abstraction from Methane, trifluoro(fluoromethoxy)- by •OH radicals and •Cl atoms. sci-hub.senih.gov The primary reaction involves the abstraction of the hydrogen atom from the -CHF2 group, leading to the formation of a CF3OCF2• radical. sci-hub.se

The propagation pathways for the reaction with •OH radicals can be summarized as follows:

Initiation: CF3OCHF2 + •OH → CF3OCF2• + H2O sci-hub.se

Propagation: The resulting CF3OCF2• radical will further react with oxygen in the atmosphere to form a peroxy radical, CF3OCF2OO•. This peroxy radical can then undergo a series of reactions, leading to the formation of various degradation products.

The reaction with •Cl atoms follows a similar hydrogen abstraction mechanism:

CF3OCHF2 + •Cl → CF3OCF2• + HCl sci-hub.se

Kinetic data for these reactions have been determined through theoretical calculations. nih.gov

| Reaction | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Rate Constant at 298 K (cm³ molecule⁻¹ s⁻¹) |

| CF3OCHF2 + •OH | k₁ = 4.95 x 10⁻³⁰ T⁵.⁴⁰ exp(-347/T) | 3.38 x 10⁻¹⁶ |

| CF3OCHF2 + •Cl | k₂ = 1.86 x 10⁻²³ T³.⁴³ exp(-1579/T) | 2.80 x 10⁻¹⁷ |

Table 1: Theoretically determined rate constants for the reaction of Methane, trifluoro(fluoromethoxy)- with hydroxyl and chlorine radicals over a temperature range of 200-2000 K. nih.gov

These rate constants are crucial for determining the atmospheric lifetime of Methane, trifluoro(fluoromethoxy)-. nih.gov

Chemical Degradation Processes and Mechanisms

The degradation of Methane, trifluoro(fluoromethoxy)- can occur through photolytic or thermal processes, although its high stability makes it resistant to degradation under normal conditions.

Investigation of Photolytic Decomposition Mechanisms

For most hydrofluoroethers, direct photolysis by UV radiation in the troposphere is not a significant degradation pathway due to the lack of chromophores that absorb at wavelengths greater than 290 nm. acs.org The primary atmospheric loss process is the reaction with •OH radicals, as discussed in the previous section. sci-hub.se

While studies on the vacuum UV (VUV) photolysis of Methane, trifluoro(fluoromethoxy)- are not available, research on other per- and polyfluoroalkyl substances (PFAS) has shown that VUV radiation (e.g., at 185 nm) can induce degradation. pfascentral.orgsemanticscholar.orgresearchgate.net This process, however, is not environmentally relevant for atmospheric degradation but may have applications in water treatment technologies. pfascentral.org The mechanism would likely involve the cleavage of C-F, C-H, C-O, and C-C bonds.

Thermal Stability and Degradation Kinetics

Methane, trifluoro(fluoromethoxy)- is expected to exhibit high thermal stability, a characteristic feature of hydrofluoroethers. fluorochemie.com General information suggests that at high temperatures, hydrofluoroethers decompose into toxic hydrogen fluoride (B91410) (HF) and other fluorocarbon compounds. fluorochemie.comfluorochemie.com

The decomposition of fluorinated compounds is complex, and the product distribution depends on factors such as temperature, pressure, and the presence of other substances like oxygen or water. turi.org

Hydrolytic Cleavage Pathways and Products

The hydrolysis of Methane, trifluoro(fluoromethoxy)- is anticipated to proceed via nucleophilic attack by water on one of the carbon atoms of the ether linkage. The presence of fluorine atoms makes the adjacent carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. Two primary cleavage pathways can be postulated, depending on which C-O bond is broken.

Pathway A: Cleavage of the (trifluoro)methyl-oxygen bond

In this pathway, the nucleophilic attack occurs at the carbon of the trifluoromethyl group. This would lead to the formation of trifluoromethanol and fluoromethanol. However, trifluoromethanol is known to be unstable and readily decomposes to carbonyl fluoride and hydrogen fluoride. Similarly, fluoromethanol is unstable and would likely decompose to formaldehyde and hydrogen fluoride.

Pathway B: Cleavage of the (fluoromethoxy)-carbon bond

Alternatively, the nucleophilic attack could occur at the carbon of the fluoromethoxy group. This cleavage would yield trifluoromethane and formic acid (via the unstable intermediate, hydroxymethanol).

The relative likelihood of these pathways would depend on the reaction conditions (e.g., pH, temperature) and the relative stability of the potential intermediates and transition states. Theoretical studies on similar fluorinated ethers suggest that the cleavage pathways can be complex and may be influenced by the specific substitution pattern.

For instance, studies on the degradation of the anesthetic sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane) have shown that it can be metabolized to hexafluoroisopropanol and inorganic fluoride, indicating cleavage of the ether bond. drugbank.comanesthesiologydfw.com While the metabolic process is enzymatically driven, it provides insight into the potential points of vulnerability within a fluorinated ether structure. In the environment, sevoflurane is not expected to undergo significant hydrolysis. nih.gov

The anticipated products of the hydrolytic cleavage of Methane, trifluoro(fluoromethoxy)- are summarized in the table below, based on the two postulated pathways.

| Pathway | Initial Products | Final Products |

| A | Trifluoromethanol + Fluoromethanol | Carbonyl fluoride + Hydrogen fluoride + Formaldehyde |

| B | Trifluoromethane + Formic Acid | Trifluoromethane + Formic Acid |

Advanced Mechanistic Characterization

To elucidate the precise mechanism of hydrolytic cleavage and to definitively identify the reaction products, advanced analytical techniques would be essential. Spectroscopic monitoring and isotopic labeling studies are powerful tools for such mechanistic investigations.

Spectroscopic Monitoring of Reaction Progress

The progress of the hydrolysis of Methane, trifluoro(fluoromethoxy)- could be effectively monitored in real-time using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the presence of fluorine, 19F NMR spectroscopy would be an exceptionally powerful tool. researchgate.netrsc.org The chemical shifts of the fluorine nuclei in the parent compound and any fluorine-containing products would be distinct, allowing for their simultaneous detection and quantification over the course of the reaction. This would provide direct evidence for the formation of species such as trifluoromethane, carbonyl fluoride, or hydrogen fluoride. 1H and 13C NMR could also be used to track the appearance of non-fluorinated products like formaldehyde and formic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy could be employed to monitor changes in the vibrational modes of the molecule. nih.gov The disappearance of the characteristic C-O-C stretching frequency of the ether and the appearance of new bands corresponding to the C=O stretches of formaldehyde, formic acid, or carbonyl fluoride, as well as the O-H stretch of any alcohol intermediates, would provide valuable kinetic data.

The following table outlines the key spectroscopic signals that could be monitored to track the hydrolysis of Methane, trifluoro(fluoromethoxy)-.

| Spectroscopic Technique | Analyte | Expected Signal Change |

| 19F NMR | Methane, trifluoro(fluoromethoxy)- | Decrease in signal intensity |

| Trifluoromethane | Appearance of a new signal | |

| Carbonyl Fluoride | Appearance of a new signal | |

| Hydrogen Fluoride | Appearance of a new signal | |

| FTIR | Methane, trifluoro(fluoromethoxy)- | Decrease in C-O-C stretching absorption |

| Formaldehyde/Formic Acid/Carbonyl Fluoride | Appearance of C=O stretching absorption |

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a definitive method for tracing the pathways of atoms during a chemical reaction. researchgate.net In the context of the hydrolysis of Methane, trifluoro(fluoromethoxy)-, labeling the oxygen atom of the ether with 18O would provide unambiguous evidence for the cleavage pathway.

If the hydrolysis is carried out in unlabeled water (H216O), the location of the 18O label in the products would reveal which C-O bond was broken.

If Pathway A occurs: The 18O would be incorporated into the trifluoromethanol intermediate, which would then decompose. The resulting carbonyl fluoride would contain the 18O label.

If Pathway B occurs: The 18O would be incorporated into the formic acid product.

Mass spectrometry (MS) would be the primary technique for analyzing the products of an isotopic labeling experiment. The mass-to-charge ratio of the fragments would indicate the presence and location of the 18O isotope. For example, the detection of [C18O]F2 would confirm Pathway A, while the detection of HC16O18OH would confirm Pathway B.

The table below summarizes the expected outcomes of an 18O isotopic labeling study.

| Cleavage Pathway | 18O Labeled Product | Detection Method |

| A | Carbonyl Fluoride (C18OF2) | Mass Spectrometry |

| B | Formic Acid (HC16O18OH) | Mass Spectrometry |

Advanced Spectroscopic Characterization and Analytical Methodologies for Methane, Trifluoro Fluoromethoxy in Research

High-Resolution Vibrational Spectroscopy for Molecular Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. High-resolution methods are particularly powerful for resolving fine structural details, such as conformational isomers and subtle electronic effects imparted by the highly electronegative fluorine atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for identifying functional groups and elucidating molecular structure. For a molecule like Methane (B114726), trifluoro(fluoromethoxy)-, which lacks hydrogen bond donors, the focus of advanced FTIR studies shifts from hydrogen bonding to the analysis of conformational isomers and vibrational mode coupling. Techniques such as supersonic jet expansion and matrix isolation spectroscopy can cool the molecule to extremely low temperatures, simplifying the complex room-temperature spectrum. nsf.gov This spectral simplification allows for the resolution of distinct vibrational bands corresponding to different stable conformers, providing data on their relative energies and the rotational barriers between them.

The vibrational spectrum is dominated by intense absorptions corresponding to C-F and C-O stretching modes. The precise frequencies of these modes are sensitive to the molecular geometry and electronic environment. High-resolution analysis can distinguish between the symmetric and asymmetric stretches of the CF₃ and CHF₂ groups.

Interactive Table 1: Hypothetical FTIR Vibrational Frequencies for Methane, trifluoro(fluoromethoxy)-

This table presents expected vibrational modes and their approximate frequency ranges based on characteristic values for fluorinated ethers. Actual experimental values would require dedicated spectroscopic analysis.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description |

| C-H Stretch | -CHF₂ | 2950 - 3050 | Stretching vibration of the carbon-hydrogen bond. |

| Asymmetric C-F Stretch | -CF₃ | 1250 - 1350 | Asymmetric stretching of the C-F bonds in the trifluoromethyl group. Typically a very strong absorption. |

| Symmetric C-F Stretch | -CF₃ | 1150 - 1210 | Symmetric stretching of the C-F bonds in the trifluoromethyl group. |

| C-O-C Stretch | Ether Linkage | 1050 - 1150 | Stretching of the carbon-oxygen-carbon ether linkage. |

| C-F Stretch | -CHF₂ | 1000 - 1100 | Stretching vibrations of the C-F bonds in the difluoromethoxy group. |

| Deformation/Bending Modes | CF₃, CHF₂ | 500 - 800 | Bending and rocking motions of the fluorinated methyl groups. |

Raman spectroscopy serves as a crucial complement to FTIR. It detects molecular vibrations that induce a change in polarizability, whereas FTIR detects vibrations that cause a change in the molecular dipole moment. Vibrations that are highly symmetric, such as the symmetric stretches of the -CF₃ group, often produce strong signals in Raman spectra while being weak or forbidden in IR spectra. mdpi.com

By analyzing the polarization of scattered light, Raman spectroscopy can definitively assign the symmetry of different vibrational modes. This information is vital for a complete vibrational assignment and for validating theoretical calculations of the molecular structure and force field. Comparing experimental Raman and IR spectra helps to build a comprehensive picture of the molecule's vibrational framework. mdpi.com

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D NMR (¹H, ¹³C, ¹⁹F) is the standard for initial identification, multi-dimensional NMR techniques offer deeper insights into the precise covalent bonding framework, resolving ambiguities and confirming the connectivity of atoms within the molecule.

For Methane, trifluoro(fluoromethoxy)-, 2D NMR experiments are instrumental in confirming the ether linkage between the trifluoromethyl (CF₃) and difluoromethyl (CHF₂) moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded nuclei, primarily ¹H and ¹³C. In this molecule, an HSQC spectrum would show a clear correlation peak between the proton and the carbon of the CHF₂ group, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-4 bonds). An HMBC spectrum would be particularly powerful, showing correlations between the fluorine atoms of the CF₃ group and the carbon of the CHF₂ group, and vice versa. It would also correlate the proton of the CHF₂ group to the carbon of the CF₃ group, providing unambiguous evidence of the C-O-C connectivity.

Interactive Table 2: Expected 2D NMR Correlations for Methane, trifluoro(fluoromethoxy)-

| Experiment | Nucleus 1 (¹H) | Nucleus 2 (¹³C/¹⁹F) | Expected Correlation | Structural Information Confirmed |

| HSQC | H in -CHF₂ | C in -CHF₂ | Yes (¹JCH) | Direct C-H bond in the difluoromethyl group. |

| HMBC | H in -CHF₂ | C in -CF₃ | Yes (³JHC) | Confirms the C-O-C ether linkage. |

| HMBC | F in -CF₃ | C in -CHF₂ | Yes (³JFC) | Confirms the C-O-C ether linkage. |

| HMBC | F in -CHF₂ | C in -CF₃ | Yes (³JFC) | Confirms the C-O-C ether linkage. |

Solid-state NMR (ssNMR) provides valuable information on the structure, packing, and dynamics of molecules in the solid phase. Using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra of solid samples, which are often characterized by broad lines due to anisotropic interactions.

For Methane, trifluoro(fluoromethoxy)-, ¹³C and ¹⁹F ssNMR could be used to:

Identify the number of crystallographically inequivalent molecules in a unit cell.

Characterize polymorphism, where different crystalline forms of the same compound would yield distinct NMR spectra.

Study molecular dynamics, such as the rotation of the CF₃ group, by analyzing spectral lineshapes and relaxation times over a range of temperatures.

Insights from studies on related molecules, such as methane confined in nanoporous silica, show that chemical shifts in the solid state are highly sensitive to the local environment and intermolecular interactions. nih.gov

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and for analyzing its structure through fragmentation patterns.

In the context of Methane, trifluoro(fluoromethoxy)- (MW: 136.02 g/mol ), MS can be used to monitor the progress of its synthesis in real-time. nih.govnih.gov By continuously sampling a reaction mixture, on-line MS can track the depletion of reactants and the appearance of the desired product ion, allowing for precise optimization of reaction conditions. nih.gov

Upon electron ionization (EI), the molecule will fragment in a predictable manner. The analysis of these fragments provides a "fingerprint" that confirms the structure and distinguishes it from isomers.

Interactive Table 3: Plausible Mass Spectrometry Fragments for Methane, trifluoro(fluoromethoxy)-

Based on the structure CF₃-O-CHF₂

| m/z | Ion Formula | Fragment Identity | Plausible Origin |

| 136 | [C₂HF₅O]⁺ | Molecular Ion | Intact molecule with one electron removed. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation | Cleavage of the O-CF₃ bond. |

| 51 | [CHF₂]⁺ | Difluoromethyl cation | Cleavage of the O-CHF₂ bond. |

| 85 | [CF₃O]⁺ | Trifluoromethoxy cation | Cleavage of the C-O bond adjacent to the CHF₂ group. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination in Reactions

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a compound with high accuracy. This is particularly crucial when analyzing the products of a chemical reaction involving Methane, trifluoro(fluoromethoxy)- to confirm the incorporation of the trifluoro(fluoromethoxy)methyl group into a new molecule.

Key Principles: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass.

Application in Research: In a hypothetical reaction where Methane, trifluoro(fluoromethoxy)- is used as a reagent, HRMS would be employed to analyze the reaction mixture. By comparing the accurate mass of the product with the theoretical mass calculated for the expected structure, researchers can confirm a successful transformation.

Table 1: Theoretical HRMS Data for Methane, trifluoro(fluoromethoxy)-

| Ion Species | Formula | Calculated m/z |

| [M]+ | C2HF5O+ | 132.0022 |

| [M+H]+ | C2H2F5O+ | 133.0100 |

| [M+Na]+ | C2HF5ONa+ | 155.9919 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry, or MS/MS, is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. This would be instrumental in understanding the bonding and structural arrangement of Methane, trifluoro(fluoromethoxy)-.

Methodology: In an MS/MS experiment, ions of the parent molecule are selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the original structure.

Hypothesized Fragmentation Pathways: While specific experimental data is not readily available, one can hypothesize the fragmentation pathways for Methane, trifluoro(fluoromethoxy)- based on the principles of mass spectrometry. The C-O and C-F bonds would be likely points of cleavage.

Table 2: Plausible Fragment Ions of Methane, trifluoro(fluoromethoxy)- in MS/MS

| Precursor Ion (m/z) | Plausible Fragment Ion | Formula of Fragment | Neutral Loss |

| 133.0100 ([M+H]+) | 69.0028 | CF3+ | HCHF2O |

| 133.0100 ([M+H]+) | 51.0031 | CHF2+ | CF3OH |

| 133.0100 ([M+H]+) | 113.0071 | C2HF4O+ | HF |

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatography is essential for separating the components of a reaction mixture and assessing the purity of isolated products. For a volatile compound like Methane, trifluoro(fluoromethoxy)-, Gas Chromatography is the primary technique, while HPLC could be used for its non-volatile derivatives.

Gas Chromatography (GC) Coupled with Advanced Detectors for Reaction Mixtures

Gas Chromatography is the method of choice for analyzing volatile compounds. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.

Instrumentation and Detectors: A typical GC setup for analyzing Methane, trifluoro(fluoromethoxy)- would involve a capillary column with a suitable stationary phase. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components in a reaction mixture. Other detectors like a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, could also be employed.

Research Application: GC analysis would be critical to monitor the progress of a reaction involving Methane, trifluoro(fluoromethoxy)- by quantifying its consumption and the formation of products over time. It would also be used to determine the purity of the final isolated product.

High-Performance Liquid Chromatography (HPLC) for Derivatized Products

Given the high volatility of Methane, trifluoro(fluoromethoxy)-, direct analysis by HPLC is not feasible. However, if it is reacted to form a less volatile, higher molecular weight derivative, HPLC becomes a powerful tool for purification and analysis.

Derivatization and Analysis: For HPLC analysis, the product of a reaction involving Methane, trifluoro(fluoromethoxy)- would need to possess a chromophore to be detected by a UV-Vis detector, or be amenable to other detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS). The choice of the HPLC column (e.g., reversed-phase C18) and the mobile phase would depend on the polarity of the derivatized product.

Purity Assessment: HPLC is an excellent technique for assessing the purity of a synthesized compound. A pure compound will ideally show a single peak in the chromatogram. The area of the peak can be used to quantify the purity of the sample.

Academic Applications and Advanced Derivatives of Methane, Trifluoro Fluoromethoxy

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The structure of Methane (B114726), trifluoro(fluoromethoxy)- positions it as a potentially valuable synthetic intermediate. The strategic incorporation of fluorine and fluorinated groups is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics. sci-hub.se

Precursor in the Development of Novel Fluorinated Polymers and Materials

Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, and low friction coefficients. mdpi.com Monomers such as tetrafluoroethylene (B6358150) (TFE) and vinylidene fluoride (B91410) (VDF) are fundamental to the production of a wide array of these high-performance polymers. mdpi.com While specific polymerization studies involving Methane, trifluoro(fluoromethoxy)- are not documented, its fluorinated structure suggests its potential as a novel monomer or co-monomer.

Table 1: Comparison of Properties of Common Fluoropolymer Monomers

| Monomer | Chemical Formula | Key Polymer(s) | Noteworthy Properties of Polymer |

| Tetrafluoroethylene (TFE) | C2F4 | Polytetrafluoroethylene (PTFE) | High thermal stability, chemical resistance, low friction |

| Vinylidene fluoride (VDF) | C2H2F2 | Polyvinylidene fluoride (PVDF) | Piezoelectric, pyroelectric, ferroelectric properties |

| Hexafluoropropylene (HFP) | C3F6 | Fluorinated ethylene (B1197577) propylene (B89431) (FEP) | Melt-processable, good chemical resistance |

| Chlorotrifluoroethylene (CTFE) | C2ClF3 | Polychlorotrifluoroethylene (PCTFE) | Low moisture permeability, high transparency |

Building Block for Heterocyclic and Bioisosteric Compounds

In drug discovery, the incorporation of fluorine-containing groups is a widely used strategy to modulate the properties of bioactive molecules. sci-hub.senih.gov The trifluoromethyl group is a well-established bioisostere for a methyl group, offering a significant increase in lipophilicity and metabolic stability. sci-hub.se The fluoromethoxy group can also serve as a bioisosteric replacement for other functionalities, influencing a molecule's conformation and electronic properties.

The dual presence of these groups in Methane, trifluoro(fluoromethoxy)- makes it an intriguing building block for the synthesis of novel heterocyclic compounds. Heterocyclic chemistry is a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing heterocyclic rings. The use of fluorinated building blocks in their synthesis can lead to new chemical entities with improved pharmacological profiles. nih.govrsc.org For instance, trifluoromethyl-containing nitrones have been shown to be versatile precursors for a variety of trifluoromethylated heterocycles. rsc.org It is conceivable that Methane, trifluoro(fluoromethoxy)- could be chemically transformed into reactive intermediates that could then be used to construct complex heterocyclic systems with unique substitution patterns.

Exploration in Advanced Materials Science Research

The unique properties anticipated for Methane, trifluoro(fluoromethoxy)-, such as high density, low polarizability, and strong carbon-fluorine bonds, make it a candidate for research in advanced materials science.

Research on its Potential in High-Performance Fluids and Dielectric Systems

Fluorinated fluids are known for their high thermal stability, chemical inertness, and low flammability, making them suitable for use as heat transfer fluids, lubricants, and hydraulic fluids in demanding applications. The high fluorine content of Methane, trifluoro(fluoromethoxy)- suggests it could exhibit these desirable properties. Furthermore, fluorinated compounds are often investigated for their dielectric properties. The low polarizability of the C-F bond can lead to materials with low dielectric constants and high dielectric strength, which are critical for applications in electronics as insulators and coolants.

Development of Novel Membranes and Coatings Based on its Structure

The hydrophobicity imparted by fluorine atoms is a key characteristic in the development of specialized membranes and coatings. mdpi.com For example, fluoropolymer coatings can create superhydrophobic surfaces. mdpi.com The structure of Methane, trifluoro(fluoromethoxy)- could be leveraged in the design of new surface modification agents or as a component in the formulation of coatings to enhance water repellency, chemical resistance, and durability. In the field of membrane science, materials with high fluorine content are explored for applications such as gas separation and membrane distillation due to their controlled porosity and chemical stability.

Design and Synthesis of Functionalized Analogs

The development of synthetic methodologies to create functionalized analogs of Methane, trifluoro(fluoromethoxy)- would be a critical step in unlocking its full potential. By introducing reactive functional groups onto the methane backbone, this simple molecule could be transformed into a versatile platform for a wide range of chemical transformations.

Table 2: Potential Functionalized Analogs and Their Synthetic Utility

| Potential Analog | Potential Functional Group | Possible Synthetic Applications |

| Bromotrifluoro(fluoromethoxy)methane | Bromine (-Br) | Precursor for organometallic reagents, cross-coupling reactions |

| Trifluoro(fluoromethoxy)methanol | Hydroxyl (-OH) | Esterification, etherification, conversion to leaving groups |

| Trifluoro(fluoromethoxy)methylamine | Amine (-NH2) | Amide bond formation, synthesis of nitrogen-containing heterocycles |

| Trifluoro(fluoromethoxy)acetic acid | Carboxylic Acid (-COOH) | Ester and amide synthesis, precursor for other functional groups |

The synthesis of such analogs would likely rely on advancements in selective C-H functionalization or by building the molecule from smaller, pre-functionalized fluorinated precursors. The ability to generate a library of these functionalized analogs would significantly expand the utility of the Methane, trifluoro(fluoromethoxy)- scaffold in both academic and industrial research.

Targeted Synthesis of Methane, trifluoro(fluoromethoxy)- Derivatives with Specific Electronic Properties

The synthesis of derivatives of Methane, trifluoro(fluoromethoxy)- with tailored electronic properties is a scientifically significant goal, aiming to fine-tune the molecule's reactivity, polarity, and potential for intermolecular interactions. While specific laboratory procedures for this compound's derivatives are not extensively documented, established methods in organofluorine chemistry can be adapted for this purpose.

The parent compound, Methane, trifluoro(fluoromethoxy)-, can be synthesized through methods such as the controlled fluorination of methanol (B129727) using agents like hydrogen fluoride or fluorine gas. smolecule.com The creation of derivatives would likely involve the substitution of the hydrogen atoms on the fluoromethoxy group (-OCHF₂).

General synthetic strategies for fluorinated ethers that could be applied include:

Nucleophilic Substitution: Reactions involving the displacement of a leaving group by a fluoride ion or a fluorinated alkoxide. For instance, reacting a suitable precursor containing a good leaving group (e.g., a tosylate or mesylate) with a fluoride source could introduce additional fluorine atoms.

Addition Reactions to Fluoroalkenes: The addition of alcohols to fluoroalkenes is a common method for preparing partially fluorinated ethers. reading.ac.uk

Electrochemical Fluorination (ECF): This technique can be used to replace hydrogen atoms with fluorine, although it can sometimes lead to extensive decomposition and may not be suitable for producing specific derivatives on a large scale. smolecule.com

The targeted synthesis of derivatives would focus on introducing substituents that modulate the electronic environment of the molecule. For example, introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) would alter the electron density distribution across the molecule.

Table 1: Hypothetical Derivatives of Methane, trifluoro(fluoromethoxy)- and Their Targeted Electronic Properties

| Derivative Name | Hypothetical Substituent (X) on -OCXF- | Desired Electronic Property | Potential Synthetic Approach |

| Methane, trifluoro(difluoromethoxy)- | -F | Increased electron-withdrawing character, enhanced thermal stability. | Further selective fluorination of the parent compound. |

| Methane, trifluoro(chlorofluoromethoxy)- | -Cl | Introduction of a more polarizable halogen, potential for different intermolecular interactions. | Reaction with a chlorinating agent under controlled conditions. |

| Methane, trifluoro(cyanofluoromethoxy)- | -CN | Strong electron-withdrawing effect, potential for use as a ligand in coordination chemistry. | Nucleophilic substitution with a cyanide salt on a suitable precursor. |

| Methane, trifluoro(aminofluoromethoxy)- | -NH₂ | Introduction of a basic site and hydrogen bonding capability, altering solvent properties. | Reduction of a nitro- or azido-substituted derivative. |

| Methane, trifluoro(arylfluoromethoxy)- (e.g., X=Phenyl) | -C₆H₅ | Introduction of a π-system, potential for tuning electronic properties through substitution on the aromatic ring. nih.gov | Cross-coupling reactions (e.g., Suzuki or Stille coupling) with a halogenated derivative of the parent compound. |

The successful synthesis of these derivatives would provide a valuable library of compounds for studying the impact of systematic structural changes on molecular properties.

Structure-Reactivity and Structure-Property Relationship Studies of New Derivatives

The study of structure-reactivity and structure-property relationships is fundamental to understanding and predicting the behavior of new chemical entities. For derivatives of Methane, trifluoro(fluoromethoxy)-, these studies would aim to correlate the specific structural modifications with changes in their chemical reactivity and physical properties.

Structure-Reactivity Relationships:

The reactivity of Methane, trifluoro(fluoromethoxy)- derivatives would be significantly influenced by the electronic nature of the substituents. The presence of fluorine atoms already imparts a degree of chemical inertness and thermal stability. smolecule.com The introduction of additional electron-withdrawing groups would likely decrease the nucleophilicity of the ether oxygen and could make the adjacent C-H or C-X bonds more susceptible to nucleophilic attack. Conversely, electron-donating groups would increase the electron density on the ether oxygen, potentially enhancing its basicity and coordinating ability.

Interaction studies would be crucial to understanding the reactivity of these new derivatives with various molecular targets. The electronegative nature of fluorine enhances the potential for interactions with nucleophiles and electrophiles. smolecule.com

Structure-Property Relationships:

The physical and chemical properties of these derivatives would also be expected to show clear trends based on their molecular structure. Key properties of interest include:

Boiling Point and Volatility: These are influenced by molecular weight and intermolecular forces. Increased fluorination generally leads to weaker van der Waals forces and higher volatility, though this can be offset by increased molecular weight.

Thermal Stability: The strength of the C-F bond generally leads to high thermal stability. The nature of other substituents would modulate this property.

Spectroscopic Properties: NMR (¹⁹F, ¹H, ¹³C) and infrared spectroscopy would provide critical information about the electronic environment of the nuclei and the vibrational modes of the molecule, respectively. Changes in chemical shifts and vibrational frequencies upon substitution would offer direct insight into the electronic effects at play.

Table 2: Predicted Trends in Properties for Hypothetical Derivatives of Methane, trifluoro(fluoromethoxy)-

| Derivative | Expected Change in Polarity | Expected Change in Thermal Stability | Anticipated ¹⁹F NMR Shift of CF₃ Group (relative to parent) |

| Methane, trifluoro(difluoromethoxy)- | Increase | Increase | Downfield shift |

| Methane, trifluoro(chlorofluoromethoxy)- | Increase | Decrease (relative to difluoro-) | Downfield shift |

| Methane, trifluoro(cyanofluoromethoxy)- | Significant Increase | Variable | Significant downfield shift |

| Methane, trifluoro(aminofluoromethoxy)- | Increase | Decrease | Upfield shift |

| Methane, trifluoro(phenylfluoromethoxy)- | Variable | Increase | Minimal shift, dependent on phenyl substituents |

These predicted trends, based on established principles of physical organic chemistry, would need to be validated through the actual synthesis and characterization of these novel compounds. Such studies would not only expand our understanding of fluorinated ethers but also pave the way for their application in materials science, agrochemicals, and pharmaceuticals.

Environmental Behavior and Atmospheric Chemistry Research of Methane, Trifluoro Fluoromethoxy

Atmospheric Lifetime and Degradation Processes

The persistence of any compound in the atmosphere is determined by how quickly it is removed. For Methane (B114726), trifluoro(fluoromethoxy)-, the primary removal mechanism is reaction with hydroxyl (OH) radicals, the atmosphere's primary cleansing agent.

A 2-D chemical-transport model has estimated the atmospheric lifetime of Methane, trifluoro(fluoromethoxy)- to be a significant 165 years. This long lifetime contributes to its high global warming potential (GWP). Different assessments have reported its 100-year GWP to be between 14,000 and 14,900, indicating a powerful capacity to trap heat in the atmosphere. The main atmospheric sink for hydrofluoroethers (HFEs) like this one is reaction with OH radicals, as their uptake by rainwater or cloud droplets is not considered a significant removal pathway.

Kinetics and Mechanisms of Photochemical Oxidation

The atmospheric degradation of Methane, trifluoro(fluoromethoxy)- is initiated by photochemical oxidation. This process begins with the abstraction of a hydrogen atom by an OH radical, forming a fluoroether radical (CF3OCF2•).

Subsequent reactions with molecular oxygen (O2) lead to the formation of a peroxy radical (CF3OCF2O2•). The fate of this peroxy radical is central to the subsequent degradation steps.

Reactions with Atmospheric Radicals (e.g., OH, Cl) and Their By-products

The general mechanism for the OH-initiated oxidation of hydrofluoroethers involves the initial hydrogen abstraction, as mentioned above. The resulting fluoroether radical reacts with O2 to form a peroxy radical. This peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (CF3OCF2O•).

While the reaction with OH radicals is the dominant loss process, reactions with chlorine atoms can also contribute to the degradation of some hydrofluoroethers, particularly in marine or polluted environments where Cl atom concentrations can be significant. However, without specific kinetic data for Methane, trifluoro(fluoromethoxy)-, the relative importance of the Cl atom reaction remains unquantified.

Formation and Fate of Atmospheric Transformation Products

The breakdown of Methane, trifluoro(fluoromethoxy)- in the atmosphere leads to the formation of various transformation products.

Identification of Stable Atmospheric Degradation Intermediates

Experimental and computational studies have identified carbonyl fluoride (B91410) (CF2O) as a major product of the atmospheric oxidation of Methane, trifluoro(fluoromethoxy)-. acs.org The formation of CF2O occurs through the decomposition of the CF3OCF2O• alkoxy radical.

This alkoxy radical can undergo C-O bond fission, leading to the formation of a CF3O• radical and CF2O. The CF3O• radical is known to further react in the atmosphere.

Pathways Leading to Fluorinated Greenhouse Gases

The atmospheric degradation of Methane, trifluoro(fluoromethoxy)- can lead to the formation of other fluorinated compounds, some of which are also greenhouse gases. The primary identified product, carbonyl fluoride (CF2O), is itself a gas with a global warming potential.

The degradation pathway involves the following key steps:

Initiation: CHF2OCF3 + •OH → •CF2OCF3 + H2O

Propagation: •CF2OCF3 + O2 → CF3OCF2O2• CF3OCF2O2• + NO → CF3OCF2O• + NO2

Decomposition of the Alkoxy Radical: CF3OCF2O• → CF3O• + CF2O

The resulting CF3O• radical can then react with various atmospheric species, such as methane (CH4) or nitrogen oxides (NOx), to produce other compounds. For instance, the reaction of CF3O• with NO can lead to the formation of F2C(O) and FNO.

Atmospheric Modeling and Environmental Fate Predictions

Atmospheric models are essential tools for predicting the long-term environmental fate and impact of compounds like Methane, trifluoro(fluoromethoxy)-. These models integrate kinetic data, photochemical processes, and atmospheric transport to simulate the distribution and lifetime of the compound and its degradation products.

For Methane, trifluoro(fluoromethoxy)-, modeling studies have been crucial in determining its long atmospheric lifetime and high GWP. acs.org These models confirm that the primary sink is the reaction with OH radicals and that the compound is persistent in the atmosphere. The models also help in predicting the global distribution of its degradation products, such as carbonyl fluoride.

The long atmospheric lifetime of Methane, trifluoro(fluoromethoxy)- means that it can be transported globally, leading to a widespread distribution in the atmosphere. Its high GWP is a direct consequence of this persistence and its efficiency in absorbing infrared radiation.

Atmospheric Lifetime and Global Warming Potential of Methane, trifluoro(fluoromethoxy)-

| Property | Value | Source(s) |

|---|---|---|

| Atmospheric Lifetime | 165 years | acs.org |

| 100-year GWP | 14,000 - 14,900 | acs.org |

Global Warming Potential (GWP) and Radiative Efficiency (RE) Research Methodologies

The assessment of the Global Warming Potential (GWP) and Radiative Efficiency (RE) for Methane, trifluoro(fluoromethoxy)-, also known as trifluoromethyl fluoromethyl ether (CF3OCH2F or HFE-134), involves a combination of laboratory measurements and computational modeling. These methodologies are crucial for quantifying the potential climatic impact of this fluorinated ether.

A molecule's ability to affect climate change is quantified by its GWP, which considers both its atmospheric lifetime and its capacity to absorb infrared radiation, a property known as radiative forcing. uiuc.edu The GWP is a relative measure, comparing the time-integrated radiative forcing from a pulse emission of a gas to that of the same mass of a reference gas, typically carbon dioxide (CO2). epa.govnih.gov

The foundation for determining RE and GWP lies in measuring the compound's infrared absorption spectrum. This is accomplished in a laboratory setting by passing infrared radiation through a sample of the gas and measuring the amount of radiation absorbed at different wavelengths. The resulting spectrum reveals the specific frequencies at which the molecule vibrates and absorbs energy. For fluorinated ethers like CF3OCH2F, these measurements are critical because the presence of carbon-fluorine and carbon-oxygen bonds leads to strong absorption features in the atmospheric window (approximately 8 to 12 micrometers), a region where CO2 and water vapor are relatively transparent.

Once the infrared absorption spectrum is obtained, the radiative efficiency is calculated. RE quantifies the change in net radiative flux at the tropopause (the boundary between the troposphere and stratosphere) per unit increase in the atmospheric concentration of the gas, expressed in watts per square meter per parts per billion (W m⁻² ppb⁻¹). This calculation is performed using radiative transfer models, which simulate the passage of radiation through the Earth's atmosphere. These models incorporate the measured absorption cross-sections of the gas along with atmospheric profiles of temperature, pressure, and other radiatively active gases. uiuc.edu Both line-by-line (LBL) models, which offer high spectral resolution, and narrow-band models (NBM) are used to determine the instantaneous radiative forcing and the adjusted radiative forcing after stratospheric temperatures have equilibrated. nih.gov

Ab initio (or first-principles) quantum chemistry methods are also employed to theoretically calculate the infrared spectrum and, consequently, the RE. uiuc.edu These computational approaches can provide valuable data when experimental measurements are unavailable or difficult to obtain. The calculated RE values can then be compared with those derived from experimental spectra and values reported in literature compilations from bodies like the Intergovernmental Panel on Climate Change (IPCC). epa.gov

With the radiative efficiency established, the GWP is calculated by integrating the radiative forcing over a specified time horizon (e.g., 20, 100, or 500 years). This calculation requires knowledge of the gas's atmospheric lifetime, which determines how long it persists and contributes to warming. uiuc.edu The final GWP value is obtained by normalizing this integrated forcing against the integrated forcing of CO2 over the same period. nih.gov The IPCC regularly reviews and updates GWP values as new kinetic data and improved radiative transfer models become available. epa.govipcc.ch

The following tables summarize reported radiative efficiency and global warming potential values for Methane, trifluoro(fluoromethoxy)- from various sources.

Table 1: Radiative Efficiency and Global Warming Potential of Methane, trifluoro(fluoromethoxy)-

This interactive table provides a summary of the Radiative Efficiency (RE) and Global Warming Potential (GWP) for Methane, trifluoro(fluoromethoxy)- over different time horizons as reported in scientific assessments.

| Parameter | 20-year GWP | 100-year GWP | 500-year GWP | Radiative Efficiency (W m⁻²) | Atmospheric Lifetime (years) | Source |

| Value | 2730 | 751 | 105 | 0.33 | 4.4 | ipcc.ch |

| Value | - | 751 | - | 0.274 | - | epa.govepa.gov |

Future Research Directions and Emerging Paradigms in Methane, Trifluoro Fluoromethoxy Studies

Integration of Machine Learning and AI in Synthetic Route Discovery

ML models can be trained to predict reaction outcomes, yields, and optimal conditions with increasing accuracy. rsc.org For instance, by learning from existing data on fluorination reactions, an AI system could identify the most effective fluorinating agents and catalysts for the synthesis of Methane (B114726), trifluoro(fluoromethoxy)-, potentially reducing the number of experiments needed and accelerating the discovery of more economical and sustainable production methods. researchgate.net This data-driven approach can also help in identifying and designing novel precursor molecules with tailored reactivity. youtube.com

A significant challenge in this area is the creation of comprehensive and well-structured datasets of fluorination reactions to train these models effectively. Future work will likely focus on developing standardized databases and sophisticated algorithms capable of understanding the nuances of fluorinated ether chemistry.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the intricate mechanisms of fluorination reactions is crucial for optimizing the synthesis of Methane, trifluoro(fluoromethoxy)-. Advanced in-situ spectroscopic techniques are emerging as powerful tools for real-time reaction monitoring, providing unprecedented insights into reaction kinetics, the formation of transient intermediates, and the evolution of product purity.

Techniques such as operando Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of reactants and the formation of products in real-time, directly within the reaction vessel. researchgate.net This allows for precise control over reaction parameters to maximize yield and minimize the formation of byproducts. Similarly, in-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy can provide valuable information about the changes in chemical bonds during the reaction, helping to elucidate the reaction mechanism. tib.eu

The data generated from these in-situ techniques can be used to build more accurate kinetic models of the synthesis process. This, in turn, can be used to optimize industrial-scale production, ensuring consistent quality and efficiency.

Interactive Table: Spectroscopic Techniques for Reaction Monitoring

| Spectroscopic Technique | Information Provided | Application in Synthesis of Methane, trifluoro(fluoromethoxy)- |

|---|---|---|

| Operando NMR Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Optimization of reaction time, temperature, and catalyst loading. |

| In-Situ FT-IR Spectroscopy | Changes in functional groups and chemical bonds. | Elucidation of reaction pathways and detection of transient species. |

| In-Situ Raman Spectroscopy | Vibrational modes of molecules. | Monitoring of crystalline and amorphous phases during processing. |

The synthesis of fluorinated compounds has traditionally relied on harsh reagents and energy-intensive processes. A major focus of future research is the development of greener and more sustainable methods for the production of Methane, trifluoro(fluoromethoxy)-. This involves innovations across several fronts, from the choice of reagents to the design of the reaction process.

One key area is the development of more environmentally benign fluorinating agents that are safer to handle and generate less hazardous waste. Additionally, the use of continuous flow chemistry is gaining traction as a greener alternative to traditional batch processing. tib.eu Flow reactors offer better heat and mass transfer, leading to improved reaction control, higher yields, and enhanced safety, especially for highly exothermic fluorination reactions.

Furthermore, research into greener solvents is crucial to reduce the environmental footprint of the synthesis process. The exploration of solvent-free reaction conditions or the use of recyclable and biodegradable solvents will be a significant step towards a more sustainable chemical industry.

Theoretical Advances in Understanding Complex Fluorinated Ether Chemistry

Theoretical and computational chemistry provides a powerful lens through which to understand the fundamental properties and reactivity of Methane, trifluoro(fluoromethoxy)-. Advances in computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are enabling researchers to model the behavior of fluorinated ethers with high accuracy. wpmucdn.comuchicago.edu

These theoretical studies can predict a wide range of properties, including molecular structure, electronic distribution, and thermodynamic stability. DFT calculations can be used to investigate reaction mechanisms, identify transition states, and calculate activation energies, providing valuable insights for the design of more efficient synthetic routes. researchgate.net MD simulations, on the other hand, can be used to study the solvation and transport properties of Methane, trifluoro(fluoromethoxy)- in different media, which is particularly relevant for its applications in electrolyte formulations. wpmucdn.comuchicago.edu

The synergy between theoretical predictions and experimental validation is crucial for advancing the field. Theoretical models can guide experimental work by identifying promising candidates for new applications and by providing a framework for interpreting experimental results.

Exploration of New Frontier Applications in Interdisciplinary Fields

While Methane, trifluoro(fluoromethoxy)- has established applications, its unique combination of properties suggests that it could be a valuable component in a variety of emerging technologies. Future research will likely focus on exploring its potential in several interdisciplinary fields.

One of the most promising areas is in the development of next-generation energy storage devices. The high electrochemical stability of fluorinated ethers makes them excellent candidates for use as co-solvents in high-voltage lithium-ion and lithium-metal batteries. researchgate.netwpmucdn.comnih.govnih.govrsc.org Methane, trifluoro(fluoromethoxy)- could contribute to the formulation of electrolytes that are safer, more durable, and enable higher energy densities.

In the realm of materials science, its unique properties could be harnessed to create novel polymers and coatings with enhanced thermal stability, chemical resistance, and low surface energy. These materials could find applications in aerospace, electronics, and biomedical devices.

Furthermore, in medicinal chemistry, the trifluoromethoxy group is a valuable moiety that can enhance the metabolic stability and bioavailability of drug candidates. Methane, trifluoro(fluoromethoxy)- could serve as a key building block for the synthesis of new pharmaceuticals and agrochemicals. smolecule.com

Table of Compound Names

| Compound Name |

|---|

| Methane, trifluoro(fluoromethoxy)- |

| 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane |

| 1,2-diethoxyethane |

| 2,2-dimethoxy-4-(trifluoromethyl)-1,3-dioxolane |

| bis(2,2,2-trifluoroethyl) ether |

| bis(fluorosulfonyl)imide |

| Methane |

| Methanol (B129727) |

| Hydrogen fluoride (B91410) |

| Fluorine |

| Carbonate |

| Tetraglyme |

| 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether |

| 2,2-difluoro-3-hydroxypropionic acid |

| Fluoroethanol |

| Difluoromethyl ether |

| 2,2,3,3,3-pentafluoropropan-1-ol |

| 2,3,3,3-tetrafluoro-2-trifluoromethylpropanol |

| 2-fluoro-2,2-dinitroethanol |

| 2,2-difluoro-2-nitroethanol |

| 2,2-difluoro-2-nitroethyl-2-hydroxyethyl ether |

| 2,2-difluoro-2-nitroethyl-2-hydroxypropyl ether |

| Pentafluorodimethyl ether |

| 1-difluoromethoxy-4-nitrobenzene |

| 1-trifluoromethoxy-4-nitrobenzene |

| 2,4-dinitrophenyl ethers |

| Aryl chlorothionoformates |

| Trichloromethyl aryl ethers |

| Trifluoromethyl aryl ethers |

| Trifluoromethyl aryl sulfides |

| Trimethyl(trifluoromethyl)silane |

| Tetrabutylammonium fluoride |

| 2-phenylbenzoxazole |

| tert-butyldimethylsilyl chloride |

| bis(2-fluoroethoxy) methane |

| Dimethylformamide |

| Dimethylacetamide |

| Acetonitrile |

| 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane |

Q & A

Q. What are the primary synthetic routes for Methane, trifluoro(fluoromethoxy)-, and what factors influence yield optimization?

Methane, trifluoro(fluoromethoxy)- (CH₂FOCF₃) is synthesized via halogenation and fluorination reactions. Key steps include:

- Fluoromethoxy Introduction : Reaction of fluoromethanol with trifluoromethyl precursors under controlled acidic conditions.

- Halogen Exchange : Use of silver triflate or potassium fluoride to replace halogens (e.g., chlorine) with fluorine . Critical Factors :

- Temperature : Low temperatures (e.g., −40°C) prevent decomposition of intermediates.

- Catalysts : Anhydrous conditions and Lewis acids (e.g., BF₃) enhance fluorination efficiency .

Q. How can spectroscopic techniques elucidate the structural properties of Methane, trifluoro(fluoromethoxy)-?

Structural characterization relies on:

- ¹⁹F NMR : Distinct signals for CF₃ (−60 to −70 ppm) and fluoromethoxy (−90 to −100 ppm) groups.

- IR Spectroscopy : Stretching vibrations at 1,150–1,250 cm⁻¹ (C-F) and 1,000–1,100 cm⁻¹ (C-O-C).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 136 (C₂H₂F₄O) with fragmentation patterns confirming substituent stability .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in environmental impact assessments of Methane, trifluoro(fluoromethoxy)-?

Discrepancies in atmospheric lifetime and radiative efficiency require:

- Experimental Replication : Chamber studies under varying UV intensity and temperature to measure degradation rates.

- Computational Modeling : Density Functional Theory (DFT) to predict reaction pathways with hydroxyl radicals . Key Data :

| Property | Value | Source |

|---|---|---|

| Global Warming Potential | 751 (100-yr) | EPA |

| Atmospheric Lifetime | ~15 years | Estimated |

Q. How does the fluoromethoxy group influence reactivity compared to other halogenated methanes?

The fluoromethoxy group (OCH₂F) enhances electrophilicity due to:

- Polarizability : Fluorine’s electronegativity increases susceptibility to nucleophilic attack.

- Steric Effects : Bulky substituents slow SN2 reactions but favor radical pathways (e.g., photolysis). Comparative Reactivity :

| Compound | Reactivity with OH⁻ | Dominant Pathway |

|---|---|---|

| CH₂FOCF₃ | Moderate | Radical |

| CF₃OCH₃ (Trifluoromethoxy) | High | Nucleophilic |

Q. What experimental designs assess the metabolic stability of Methane, trifluoro(fluoromethoxy)- in biological systems?

- In Vitro Assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated oxidation.

- Metabolite Identification : Use GC/MS to detect trifluoroacetic acid (TFA) and fluoromethoxypropanoic acid as primary metabolites .

- β-Lyase Pathway : Monitor urinary mercapturic acids (e.g., N-acetyl-S-(fluoromethoxy) conjugates) via derivatization and LC-MS .

Q. How can mechanistic studies clarify the role of halogen bonding in Methane, trifluoro(fluoromethoxy)-’s interactions with enzymes?

- Crystallography : Resolve X-ray structures of enzyme-ligand complexes (e.g., cytochrome P450) to identify halogen-bonding motifs.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to distinguish between electronic and steric influences .

Data Contradiction Analysis

Example : Discrepancies in reported GWP values for fluorinated ethers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.